N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide
Overview
Description
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties
Mechanism of Action
Target of Action
Benzimidazole compounds have been known to interact with various proteins and enzymes
Mode of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including boosting the conductivity of certain films . The specific interactions between this compound and its targets, and the resulting changes, are subjects for further investigation.
Biochemical Pathways
Benzimidazole compounds have been associated with a variety of biochemical processes . More research is required to elucidate the specific pathways influenced by this compound.
Result of Action
It has been suggested that a decomposition product of a similar compound acts as a nucleating agent, boosting the conductivity of certain films
Action Environment
It has been noted that similar compounds are generally considered to be air stable
Biochemical Analysis
Biochemical Properties
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation . Additionally, this compound binds to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division, differentiation, and response to stress . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity, such as that of topoisomerases, which are involved in DNA replication and repair. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects, where a minimal dose is required to achieve a biological response, have been noted in some studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism . These interactions can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux, altering the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into the nucleus, where it exerts its effects on DNA and transcription factors .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by this localization. For example, in the nucleus, the compound can interact with DNA and transcription factors, while in the mitochondria, it can affect cellular respiration and energy production . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide typically involves the condensation of ortho-phenylenediamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-nitro-benzamide: A derivative with enhanced antimicrobial properties.
2-(2-Hydroxyphenyl)-1H-benzimidazole: Known for its antioxidant activity.
Uniqueness
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide stands out due to its unique combination of the benzimidazole and sulfonamide groups, which confer both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,12-6-2-1-3-7-12)16-11-10-15-17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQAJIXTPGOZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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